4-Sulfanylideneimidazolidin-2-one

Description

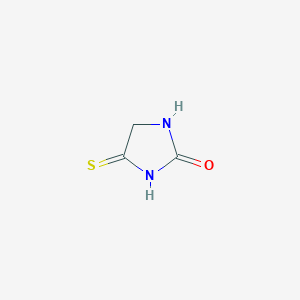

Structure

3D Structure

Properties

IUPAC Name |

4-sulfanylideneimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2OS/c6-3-4-1-2(7)5-3/h1H2,(H2,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPNXLYNSXZPGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=S)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365906 | |

| Record name | 4-Sulfanylideneimidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16310-60-4 | |

| Record name | 4-Sulfanylideneimidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-sulfanylideneimidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-Sulfanylideneimidazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 4-sulfanylideneimidazolidin-2-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document moves beyond a simple recitation of data, offering insights into the experimental methodologies and the scientific rationale that underpin our understanding of this molecule's behavior.

Introduction: The Significance of this compound

This compound, also known as 2-thioxoimidazolidin-4-one or 2-thiohydantoin, is a five-membered heterocyclic compound. It serves as a crucial scaffold in the synthesis of a wide array of biologically active molecules. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticonvulsant, anticancer, antimicrobial, and antidiabetic properties. A thorough understanding of its physicochemical properties is paramount for optimizing its synthesis, formulation, and biological activity in the pursuit of novel therapeutics.

Molecular Structure and Chemical Identity

The foundational knowledge of any chemical entity begins with its structure. This compound possesses a unique arrangement of atoms that dictates its reactivity and physical characteristics.

| Property | Value | Source |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Synonyms | 2-Thioxoimidazolidin-4-one, 2-Thiohydantoin | - |

| CAS Number | 503-87-7 | - |

| Molecular Formula | C₃H₄N₂OS | - |

| Molecular Weight | 116.14 g/mol | - |

| SMILES | O=C1NC(=S)NC1 | - |

| InChI | InChI=1S/C3H4N2OS/c6-2-1-4-3(7)5-2/h1H2,(H2,4,5,6,7) | - |

graph MolStructure { layout=neato; node [shape=plaintext]; edge [style=bold];// Atom positions C1 [pos="0,1!", label="C"]; N1 [pos="-0.87,0.5!", label="N"]; C2 [pos="-0.87,-0.5!", label="C"]; N2 [pos="0.87,-0.5!", label="N"]; C3 [pos="0.87,0.5!", label="C"]; O1 [pos="1.74,0.8!", label="O"]; S1 [pos="-1.74,-0.8!", label="S"]; H1 [pos="-1.5,0.8!", label="H"]; H2 [pos="1.5,-0.8!", label="H"]; H3 [pos="0,1.5!", label="H"]; H4 [pos="-0.5,1.3!", label="H"];

// Bonds C1 -- N1; N1 -- C2; C2 -- N2; N2 -- C3; C3 -- C1; C3 -- O1 [style=double]; C2 -- S1 [style=double]; N1 -- H1; N2 -- H2; C1 -- H3; C1 -- H4;

Caption: General workflow for the synthesis of this compound.

Characterization of the synthesized product is crucial for confirming its identity and purity. This is typically achieved through a combination of spectroscopic techniques and physical property measurements.

Core Physicochemical Properties

Solubility

Solubility is a critical parameter influencing a compound's bioavailability and formulation. The solubility of this compound is influenced by its ability to form hydrogen bonds through its N-H and C=O groups, as well as the nature of the solvent.

| Solvent | Experimental Solubility | Predicted Solubility | Method of Determination/Prediction |

| Water | Sparingly soluble | LogS: -1.5 to -2.5 | Shake-flask method / ALOGPS, XLOGP3 |

| Ethanol | Soluble | - | Experimental observation |

| DMSO | Freely soluble | - | Experimental observation |

| Acetone | Slightly soluble | - | Experimental observation |

Note: Predicted values are estimations from computational models and should be experimentally verified.

The causality behind these observations lies in the polarity and hydrogen bonding capabilities of the solvents. Water, a highly polar protic solvent, can interact with the polar groups of the molecule, but the overall non-polar character of the hydrocarbon backbone limits its solubility. Ethanol, being less polar than water but still capable of hydrogen bonding, offers a more favorable environment. DMSO, a highly polar aprotic solvent, is an excellent solvent for this compound due to strong dipole-dipole interactions.

Melting Point

The melting point is a key indicator of a compound's purity and the strength of its crystal lattice forces.

| Property | Experimental Value | Method of Determination |

| Melting Point | ~230-235 °C | Capillary method, Differential Scanning Calorimetry (DSC) |

The relatively high melting point of this compound is indicative of strong intermolecular forces, likely dominated by hydrogen bonding between the N-H and C=O/C=S groups of adjacent molecules in the crystal lattice.

Acid Dissociation Constant (pKa)

The pKa value is essential for understanding the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. The imidazolidinone ring contains two N-H protons that can potentially dissociate.

| Property | Predicted Value | Method of Prediction |

| pKa (most acidic) | 8.5 - 9.5 | ChemAxon, ACD/Labs |

| pKa (second) | ~12-13 | ChemAxon, ACD/Labs |

The N-H proton adjacent to the carbonyl group (at position 1) is expected to be more acidic due to the electron-withdrawing effect of the C=O group, which stabilizes the resulting conjugate base. The N-H proton adjacent to the thiocarbonyl group (at position 3) is less acidic.

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a critical factor in predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

| Property | Predicted Value | Method of Prediction |

| LogP | 0.2 - 0.8 | XLOGP3, ALOGP |

A low positive LogP value suggests that this compound has a balanced hydrophilic-lipophilic character, which can be advantageous for oral bioavailability.

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and providing insights into its electronic properties.

UV-Vis Spectroscopy

| λmax (in Ethanol) | Molar Absorptivity (ε) | Transition |

| ~230 nm | ~10,000 - 15,000 L·mol⁻¹·cm⁻¹ | π → π |

| ~270 nm | ~8,000 - 12,000 L·mol⁻¹·cm⁻¹ | n → π |

The UV-Vis spectrum is characterized by two main absorption bands corresponding to electronic transitions within the chromophoric system of the molecule, which includes the C=O and C=S double bonds and the lone pairs on the nitrogen and sulfur atoms.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Strong, Broad | N-H stretching |

| ~1740 | Strong | C=O stretching (amide I) |

| ~1500-1550 | Medium | N-H bending and C-N stretching (amide II) |

| ~1200-1300 | Strong | C=S stretching |

The IR spectrum provides clear evidence for the presence of the key functional groups within the molecule. The strong carbonyl and thiocarbonyl stretching bands are particularly diagnostic.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | N(3)-H |

| ~8.5 | Singlet | 1H | N(1)-H |

| ~3.9 | Singlet | 2H | CH₂ |

¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~180 | C=S (C2) |

| ~170 | C=O (C4) |

| ~45 | CH₂ (C5) |

The NMR spectra provide a detailed map of the carbon and proton environments within the molecule, confirming the connectivity and structure. The downfield shifts of the N-H protons are indicative of their involvement in hydrogen bonding.

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 116 | High | [M]⁺ (Molecular Ion) |

| 88 | Medium | [M - CO]⁺ |

| 73 | Medium | [M - HNCO]⁺ |

| 59 | High | [M - H₂NCS]⁺ |

The mass spectrum shows a prominent molecular ion peak, confirming the molecular weight. The fragmentation pattern provides further structural information, with characteristic losses of small neutral molecules like CO, HNCO, and H₂NCS.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the data presented, this section details the standard operating procedures for the determination of key physicochemical properties.

Protocol for Synthesis of this compound

Caption: Step-by-step protocol for the synthesis of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

Caption: Protocol for determining thermodynamic solubility using the shake-flask method.

Protocol for pKa Determination (Potentiometric Titration)

Caption: Step-by-step protocol for pKa determination via potentiometric titration.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of this compound. By integrating experimental data, computational predictions, and detailed methodologies, we have constructed a holistic understanding of this important heterocyclic scaffold. This knowledge is fundamental for its effective utilization in the design and development of new chemical entities with therapeutic potential. The provided protocols serve as a foundation for the consistent and reliable characterization of this and related compounds, ensuring the integrity of future research and development endeavors.

References

- PubChem. (n.d.). 2-Thiohydantoin. National Center for Biotechnology Information.

- Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry. Elsevier.

- Balaban, A. T., Oniciu, D. C., & Katritzky, A. R. (2004). Aromaticity as a cornerstone of heterocyclic chemistry. Chemical reviews, 104(5), 2777-2812.

- Joule, J. A., & Mills, K. (2010). Heterocyclic chemistry. John Wiley & Sons.

- Eicher, T., Hauptmann, S., & Speicher, A. (2013).

- Experimental and computational study of the energetics of hydantoin and 2-thiohydantoin.

- Synthesis and characterization of 2-thioxoimidazolidin-4-one derivatives.

Spectroscopic Analysis of 2-Thioxoimidazolidin-4-one Derivatives: A Technical Guide for Researchers

Introduction: The Significance of the 2-Thioxoimidazolidin-4-one Scaffold

The 2-thioxoimidazolidin-4-one core, a sulfur analog of hydantoin, represents a privileged scaffold in medicinal chemistry and drug development.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antifungal, antiviral, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] The therapeutic potential of this heterocyclic system underscores the critical need for robust and unambiguous methods of structural characterization. This guide provides an in-depth exploration of the spectroscopic techniques essential for the analysis of 2-thioxoimidazolidin-4-one derivatives, offering insights into the interpretation of spectral data and outlining proven experimental protocols.

Structural Elucidation: A Multi-faceted Spectroscopic Approach

A comprehensive understanding of the molecular architecture of 2-thioxoimidazolidin-4-one derivatives necessitates a synergistic application of multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive characterization. The primary tools in this analytical arsenal are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Caption: Workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide invaluable information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers, and their proximity to other protons. For 2-thioxoimidazolidin-4-one derivatives, key proton signals include:

-

NH Protons: The two NH protons of the imidazolidine ring typically appear as broad singlets at downfield chemical shifts, often in the range of δ 8.0-12.0 ppm.[4][5][6] The exact chemical shift is highly dependent on the solvent and the substitution pattern.

-

CH₂ Protons: The methylene protons (CH₂) at the C5 position of the core ring, if unsubstituted, generally resonate as a singlet around δ 4.0 ppm.[4]

-

Substituent Protons: The chemical shifts and splitting patterns of protons on substituent groups will vary depending on their electronic and steric environment. For example, aromatic protons will appear in the δ 7.0-8.5 ppm region, while aliphatic protons will be found at higher fields.[4][6]

¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton

¹³C NMR spectroscopy provides a detailed map of the carbon framework of the molecule. Characteristic signals for the 2-thioxoimidazolidin-4-one core include:

| Carbon Atom | Typical Chemical Shift (δ, ppm) |

| C=S (Thiourea Carbon) | 180 - 185 |

| C=O (Amide Carbonyl) | 170 - 175 |

| C5 | 50 - 65 |

(Data compiled from multiple sources)[5][7]

The precise chemical shifts will be influenced by the nature of the substituents on the imidazolidine ring.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice as it can solubilize a wide range of these derivatives and allows for the observation of exchangeable NH protons.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher for better resolution).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in a molecule. For 2-thioxoimidazolidin-4-one derivatives, the IR spectrum provides clear evidence for the presence of the core structure.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3100 - 3400 |

| C=O (Amide) | Stretching | 1700 - 1750 |

| C=S (Thiourea) | Stretching | 1150 - 1250 |

| C=N (Imine) | Stretching | 1620 - 1680 |

(Data compiled from multiple sources)[3][4][5][8]

The presence of a strong absorption band for the C=O group and the characteristic C=S stretch are key diagnostic features.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns.

-

Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule minus one electron is the molecular ion peak. Its m/z value gives the molecular weight of the compound. For compounds containing nitrogen, an odd molecular weight is often observed, consistent with the nitrogen rule.

-

Fragmentation: The molecular ion can undergo fragmentation, and the resulting fragment ions provide clues about the structure of the molecule. Common fragmentation pathways for 2-thioxoimidazolidin-4-one derivatives may involve cleavage of the substituents or fragmentation of the heterocyclic ring.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are useful for obtaining a prominent molecular ion peak with less fragmentation.

-

Data Analysis: The resulting mass spectrum is a plot of relative intensity versus the mass-to-charge ratio (m/z). The molecular ion peak and the fragmentation pattern are analyzed to confirm the molecular weight and deduce structural features.

UV-Vis Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. 2-Thioxoimidazolidin-4-one derivatives, especially those with aromatic substituents, will exhibit characteristic UV-Vis absorption bands. The position and intensity of these bands can be influenced by the solvent and the nature of the substituents. While not as structurally informative as NMR or MS, UV-Vis spectroscopy can be a valuable tool for quantitative analysis and for studying interactions with other molecules, such as DNA.[9]

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest.

-

Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 for optimal accuracy.

-

Data Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-800 nm).

Caption: Logical flow of spectroscopic data interpretation.

Conclusion: A Synergistic Approach to Structural Certainty

The robust characterization of 2-thioxoimidazolidin-4-one derivatives is paramount for advancing their development as potential therapeutic agents. A comprehensive spectroscopic analysis, integrating the detailed atomic connectivity from NMR, the functional group identification from IR, and the molecular weight and fragmentation data from mass spectrometry, provides an unambiguous and self-validating system for structural elucidation. This guide serves as a foundational resource for researchers, empowering them with the knowledge and methodologies to confidently and accurately characterize these vital heterocyclic compounds.

References

- SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NEW 2-THIOXOIMIDAZOLIDIN-4-ONE DERIVATIVES. (n.d.).

- Synthesis and identification of novel 2-thioxoimidazolidin-4-one derivatives containing azo and ester groups. (n.d.).

- Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations. (2022). National Institutes of Health.

- Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. (n.d.). MDPI.

- (5Z)-5-[(2-hydroxy-1-naphthyl)methylene]-2-thioxo-4-imidazolidinone. (n.d.). SpectraBase.

- Synthesis and Biological Evaluation of some new 2- Thioxoimidazolidin- 4-one Derivatives (part II). (2018). Al-Mustansiriyah Journal of Science.

- Synthesis and identification of novel 2-thioxoimidazolidin- 4-one derivatives containing azo and ester groups. (2014). ResearchGate.

- Fragments of 1 H NMR spectra of... (n.d.). ResearchGate.

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- 5-(2-Oxo-2-p-tolyl-ethylidene)-2-thioxo-imidazolidin-4-one. (n.d.).

- 2-Thioxo-imidazolidin-4-one-5-propanamide. (n.d.). PubChem.

- Synthesis of Some New 2-thioxoimidazolidin-4-one Derivatives. (2017). Ibn Al-Haitham Journal for Pure and Applied Sciences.

- Important proton in 13 C-NMR spectra of 2-thioxothazolidine -4-one derivatives (3a-d). (n.d.). ResearchGate.

- Selected 2-thioxoimidazolidin-4-one analogues with potent anti-inflammatory activity. (n.d.).

- 4-Imidazolidinone, 2-thioxo-. (n.d.). NIST WebBook.

- In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. (2024). PubMed Central.

- X-ray crystal structure of new monohydrate of 2-thioxoimidazolidin-4-one derivative and structural comparison with its analogs; visualizing intermolecular interactions with Hirshfeld surface analysis. (n.d.). Sci-Hub.

- Spectroscopic and Structural Elucidation of 5-Substituted-2-Thioxoimidazolidin-4-ones: A Technical Guide. (n.d.). Benchchem.

- 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000142). (n.d.). Human Metabolome Database.

- Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. (n.d.). MDPI.

- 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- UV-Vis spectroscopy. (n.d.).

- Mass Spectrometry: Fragmentation. (n.d.).

- 13C NMR Chemical Shift Table.pdf. (n.d.).

- Variation of UV–vis absorption for steroidal imidazolidines 4–6 with... (n.d.). ResearchGate.

- MS/MS interpretation in identification of unknowns. (n.d.). UAB.

- Combining UV-Vis and Resonance Raman Spectroscopy to Characterize Molecular Aggregation. (n.d.). MDPI.

- mass spectrometry. (2014).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches [mdpi.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel 2-Thioxoimidazolidin-4-one Compounds

Introduction: The Versatile 2-Thioxoimidazolidin-4-one Scaffold

The 2-thioxoimidazolidin-4-one, also known as 2-thiohydantoin, represents a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] Its five-membered ring structure, featuring two nitrogen atoms, a carbonyl group, and a thiocarbonyl group, provides a unique combination of hydrogen bond donors and acceptors, as well as sites for diverse substitutions.[3][4] This structural versatility allows for the fine-tuning of physicochemical properties, making it a valuable core for designing molecules with a wide array of biological activities.[3][5] Derivatives of this scaffold have demonstrated promising potential as antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents.[2][6] This guide provides an in-depth exploration of the synthesis and characterization of novel 2-thioxoimidazolidin-4-one compounds, offering practical insights for researchers in the field.

Synthetic Strategies: From Classical Approaches to Modern Innovations

The synthesis of the 2-thioxoimidazolidin-4-one core can be achieved through several reliable methods. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the heterocyclic ring.

One-Pot Synthesis from Thiourea: An Efficient and Atom-Economical Approach

A common and efficient method for synthesizing 2-thioxoimidazolidin-4-ones involves a one-pot reaction of an aromatic aldehyde, thiosemicarbazide, and an active methylene compound like ethyl chloroacetate.[7] This approach is favored for its operational simplicity and good yields.

The reaction typically proceeds through the initial formation of a thiosemicarbazone from the condensation of an aldehyde with thiosemicarbazide. This intermediate then undergoes cyclization with ethyl chloroacetate in the presence of a base, such as sodium acetate, to yield the 2-thioxoimidazolidin-4-one ring.[7][8]

Caption: One-pot synthesis of 2-thioxoimidazolidin-4-ones.

Experimental Protocol: One-Pot Synthesis of 3-{[Arylmethylene]amino}-2-thioxoimidazolidin-4-one

-

Step 1: Formation of Thiosemicarbazone. A mixture of an appropriate aromatic aldehyde (0.01 mol) and thiosemicarbazide (0.01 mol) in ethanol (30 mL) is refluxed for 4 hours. The reaction mixture is then cooled. The resulting solid thiosemicarbazone is filtered, dried, and can be purified by recrystallization from ethanol.

-

Step 2: Cyclization. The synthesized thiosemicarbazone (0.01 mol) is treated with ethyl chloroacetate (0.01 mol) in the presence of fused sodium acetate in ethanol.[9] The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).[8]

-

Step 3: Isolation and Purification. After cooling, the reaction mixture is poured into crushed ice.[8] The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to afford the desired 3-{[arylmethylene]amino}-2-thioxoimidazolidin-4-one derivative.

The Biltz Synthesis: A Classic Route to 5,5-Disubstituted Thiohydantoins

The Biltz synthesis is a well-established method for preparing 5,5-disubstituted hydantoins and their thio-analogs.[10] This reaction involves the condensation of a 1,2-dicarbonyl compound, such as benzil, with urea or thiourea in the presence of a base.[11]

The mechanism is believed to involve a benzilic acid rearrangement, leading to the formation of the 5,5-diphenyl-2-thiohydantoin.[11] While effective, a notable limitation of the Biltz synthesis can be the formation of side products.[10] Microwave-assisted variations of this synthesis have been shown to improve yields and reduce reaction times.[10]

Caption: The Biltz synthesis for 5,5-disubstituted thiohydantoins.

Experimental Protocol: Synthesis of 5,5-Diphenyl-2-thioxoimidazolidin-4-one

-

Step 1: Reaction Setup. To a solution of benzil (0.25 mol) and thiourea (0.25 mol) in 12 mL of ethanol, add 25 mL of a 2.5 M aqueous sodium hydroxide solution.[11]

-

Step 2: Reflux. The reaction mixture is heated under reflux with stirring for two hours.[11]

-

Step 3: Isolation and Purification. The reaction mixture is cooled and then poured into cold water. The resulting precipitate is collected by filtration and washed with dilute hydrochloric acid.[11] The crude product is then recrystallized from absolute ethanol to yield pure 5,5-diphenyl-2-thioxoimidazolidin-4-one.[11]

Comprehensive Characterization of 2-Thioxoimidazolidin-4-one Derivatives

The unambiguous structural elucidation of newly synthesized compounds is paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the functional groups present in the synthesized molecule. Key characteristic absorption bands for 2-thioxoimidazolidin-4-ones are summarized in the table below.[12]

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretching | 3150 - 3300 | Indicates the presence of the amine group in the ring.[13] |

| C-H Stretching (Aromatic) | 3000 - 3100 | Corresponds to the C-H bonds of any aromatic substituents.[14] |

| C-H Stretching (Aliphatic) | 2850 - 2960 | Corresponds to the C-H bonds of any aliphatic substituents.[13] |

| C=O Stretching (Amide) | 1700 - 1760 | A strong absorption band characteristic of the carbonyl group at C-4.[13][14] |

| C=N Stretching | 1640 - 1680 | Present in derivatives with an imine linkage.[14] |

| C=C Stretching (Aromatic) | 1450 - 1600 | Indicates the presence of aromatic rings.[14] |

| C=S Stretching | 1510 - 1520 | Characteristic of the thiocarbonyl group at C-2.[13] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The chemical shifts (δ) in the ¹H NMR spectrum help to identify the different types of protons and their chemical environment. For example, the N-H proton of the imidazolidinone ring typically appears as a singlet in the downfield region (δ 10.0-12.0 ppm).[12][13] Protons of the CH₂ group in the ring are often observed around δ 4.0 ppm.[12] Aromatic protons will resonate in the δ 7.0-8.5 ppm range, with their multiplicity depending on the substitution pattern.[12][13]

-

¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule. Key resonances include the thiocarbonyl carbon (C=S) at approximately δ 183 ppm and the carbonyl carbon (C=O) around δ 173 ppm.[13] The C-5 carbon of the ring typically appears at δ 63 ppm.[13]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and can provide information about its structure through fragmentation patterns. The molecular ion peak [M]⁺ is a key indicator of the successful synthesis of the target molecule.[13]

X-ray Crystallography: The Definitive Structural Proof

For obtaining unequivocal proof of the three-dimensional structure of a novel compound, single-crystal X-ray diffraction is the gold standard.[15][16] This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[17] It is also invaluable for studying intermolecular interactions, such as hydrogen bonding, which can be crucial for understanding the compound's behavior in biological systems.[17]

Caption: A typical workflow for the characterization of novel compounds.

Conclusion and Future Outlook

The 2-thioxoimidazolidin-4-one scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic methodologies outlined in this guide provide a solid foundation for the creation of diverse libraries of these compounds. Thorough characterization using a combination of spectroscopic and crystallographic techniques is essential for ensuring the identity and purity of these novel molecules. As our understanding of the structure-activity relationships of this scaffold grows, so too will the potential for developing highly potent and selective drugs for a variety of diseases.[4][18]

References

- Vengurlekar, S., et al. (2012). A Study on the Biological Activity of 2-thioxo-imidazolidin-4-ones. Bentham Science.

- Bentham Science. (2012). A Study on the Biological Activity of 2-thioxo-imidazolidin-4-ones.

-

MDPI. (2008). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Available at: [Link]

-

PubMed. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. Available at: [Link]

- Mezoughi, A. B. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews.

-

PubMed. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Available at: [Link]

- MDPI. (2022). Selected 2-thioxoimidazolidin-4-one analogues with potent anti-inflammatory activity.

-

Ingenta Connect. (2025). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Available at: [Link]

-

Ibn AL-Haitham Journal For Pure and Applied Sciences. (2017). Synthesis of Some New 2-thioxoimidazolidin-4-one Derivatives. Available at: [Link]

-

ResearchGate. (2012). A study on the biological activity of 2-thioxo-imidazolidin-4-ones. Available at: [Link]

-

PubMed Central. (2022). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. Available at: [Link]

- Springer. (2012). X-ray crystal structure of new monohydrate of 2-thioxoimidazolidin-4-one derivative and structural comparison with its analogs; visualizing intermolecular interactions with Hirshfeld surface analysis.

- Journal of Chemical Reviews. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins.

-

ResearchGate. (2016). Synthesis of Some 2-Thioxo-imidazolidin-4-one Derivatives and its Antimicrobial Activity. Available at: [Link]

-

Sci-Hub. (2012). X-ray crystal structure of new monohydrate of 2-thioxoimidazolidin-4-one derivative and structural comparison with its analogs; visualizing intermolecular interactions with Hirshfeld surface analysis. Available at: [Link]

-

ResearchGate. (2022). Synthesis of 2-thioxoimidazolidin-4-one derivatives (2–8). Reagents and reaction conditions. Available at: [Link]

-

Ingenta Connect. (2025). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Available at: [Link]

-

NIH. (2022). Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations. Available at: [Link]

-

ResearchGate. (2021). Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities. Available at: [Link]

-

ResearchGate. (2014). Synthesis of 2-thioxoimidazolidin-4-ones via a reaction of 5-arylfuran-2,3-diones and thiourea. Available at: [Link]

- Journal of Pharmaceutical Negative Results. (2022). Synthesis and Biological Evaluation of some new 2- Thioxoimidazolidin- 4-one Derivatives (part II).

-

Chemical Review and Letters. (2023). Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole -4-one derivatives. Available at: [Link]

- Indian Journal of Chemistry. (2008). Synthesis and investigation of mass spectra of 3-substituted-2-thioxo- imidazolidin-4-one derivatives.

-

Digital Repository of University of Baghdad. (2019). Synthesis and identification of novel 2-thioxoimidazolidin-4-one derivatives containing azo and ester groups. Available at: [Link]

-

ResearchGate. (2019). Synthesis and identification of novel 2-thioxoimidazolidin- 4-one derivatives containing azo and ester groups. Available at: [Link]

-

UCLouvain. (2003). A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Available at: [Link]

-

AIP Publishing. (2023). Synthesis of Some New Thioimidazolidine Compound Derivatives From Benzil. Available at: [Link]

-

University of Thi-Qar. (2019). One-Pot Multicomponent Synthesis of Novel 2-Imino-1,3-Thiazolidin-4-One. Available at: [Link]

-

ResearchGate. (2023). Table 3: Important proton in 13 C-NMR spectra of 2-thioxothazolidine -4-one derivatives (3a-d). Available at: [Link]

-

RSC Publishing. (2013). A highly efficient one-pot method for the synthesis of thioureas and 2-imino-4-thiazolidinones under microwave conditions. Available at: [Link]

-

RSC Publishing. (2020). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. Available at: [Link]

-

pnrjournal. (2022). View of Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one derivatives (part II). Available at: [Link]

-

memtein.com. (2023). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Available at: [Link]

-

MDPI. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available at: [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. benthamscience.com [benthamscience.com]

- 3. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. jchemrev.com [jchemrev.com]

- 6. researchgate.net [researchgate.net]

- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. farm.ucl.ac.be [farm.ucl.ac.be]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. chemrevlett.com [chemrevlett.com]

- 15. X-ray crystal structure of new monohydrate of 2-thioxoimidazolidin-4-one derivative and structural comparison with its … [ouci.dntb.gov.ua]

- 16. memtein.com [memtein.com]

- 17. sci-hub.ru [sci-hub.ru]

- 18. researchgate.net [researchgate.net]

The Versatile Pharmacophore: A Technical Guide to the Biological Activity of Imidazolidinone and Thiohydantoin Scaffolds

Abstract

The imidazolidinone and thiohydantoin scaffolds represent a cornerstone in medicinal chemistry, serving as "privileged structures" that form the basis of a remarkable array of biologically active molecules.[1][2] Their inherent structural features, including multiple sites for substitution and the presence of hydrogen bond donors and acceptors, allow for the generation of diverse chemical libraries with a broad spectrum of pharmacological activities.[2][3] This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of these core structures, with a focus on their applications in anticancer, antimicrobial, and anti-inflammatory research. Designed for researchers, scientists, and drug development professionals, this guide synthesizes field-proven insights with technical accuracy, offering detailed experimental protocols, quantitative data analysis, and visual representations of key molecular pathways to empower and inform future drug discovery efforts.

Introduction: The Structural and Synthetic Landscape

The five-membered heterocyclic rings of imidazolidinone (imidazolidine-2,4-dione) and its sulfur analog, thiohydantoin, are fundamental building blocks in the design of therapeutic agents.[2] The imidazolidinone core is present in several clinically significant drugs, including the anticonvulsant Phenytoin, the antibacterial agent Nitrofurantoin, and the antiandrogen drug Enzalutamide, highlighting the scaffold's versatility.[2][3] Thiohydantoins, where one or both carbonyl groups are replaced by thiocarbonyls, also exhibit a wide range of pharmacological properties and serve as crucial intermediates in organic synthesis.[4]

The synthetic accessibility of these scaffolds is a key driver of their prevalence in drug discovery.[2] Various established cyclization reactions allow for the efficient construction of the core ring, while subsequent modifications at different positions enable the fine-tuning of their physicochemical and biological properties.[4]

Core Synthesis Strategies

The synthesis of imidazolidinone and thiohydantoin derivatives can be achieved through several well-established methods.

Bucherer-Bergs Synthesis of Hydantoins: This multicomponent reaction is a cornerstone for preparing 5-substituted and 5,5-disubstituted hydantoins. It typically involves the reaction of a carbonyl compound (aldehyde or ketone) with potassium cyanide and ammonium carbonate.[5] The reaction proceeds through the formation of an intermediate aminonitrile, which then cyclizes to form the hydantoin ring.[6]

Synthesis from α-Amino Acids: α-Amino acids are common starting materials for the synthesis of both imidazolidinones and thiohydantoins. For thiohydantoins, the reaction of an α-amino acid with a thiocyanate or isothiocyanate derivative is a widely used approach.[4]

Knoevenagel Condensation for 5-Arylidene Derivatives: The C-5 position of the thiohydantoin ring is a nucleophilic center, making it amenable to condensation reactions with various aldehydes.[4] The Knoevenagel condensation is frequently employed to synthesize 5-arylidene-2-thiohydantoin derivatives, which often exhibit significant biological activity.

Below is a generalized workflow for the synthesis of 5-arylidene-2-thiohydantoins.

Caption: General workflow for the synthesis of 5-arylidene-2-thiohydantoins.

Anticancer Activity: Targeting the Hallmarks of Cancer

Both imidazolidinone and thiohydantoin scaffolds have demonstrated significant promise as anticancer agents, with derivatives showing efficacy against a range of cancer cell lines.[2][7] Their mechanisms of action are diverse, often targeting key pathways involved in cell proliferation, survival, and metastasis.[7][8]

Mechanisms of Anticancer Action

Androgen Receptor Antagonism: A prominent mechanism of action for certain thiohydantoin derivatives is the potent antagonism of the androgen receptor (AR). Enzalutamide, an FDA-approved drug for castration-resistant prostate cancer, competitively inhibits the binding of androgens to the AR. This prevents the nuclear translocation of the receptor, thereby blocking the transcription of genes that drive prostate cancer cell growth.[5][7][9]

Sources

- 1. Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 7. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 8. Four-Component Synthesis of Spiro-Imidazolidines Enabled by Carbon Nitride Photocatalysis - Harbin Institute of Technology [scholar.hit.edu.cn]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mechanism of Action for 4-Sulfanylideneimidazolidin-2-one (2-Thiohydantoin) Derivatives in Biological Systems

Introduction: The Versatile Scaffold of 2-Thiohydantoin

4-Sulfanylideneimidazolidin-2-one, more commonly known in the scientific community as 2-thiohydantoin, represents a privileged heterocyclic scaffold in medicinal chemistry.[1] This five-membered ring structure, a sulfur analog of hydantoin, is a versatile building block found in both natural products and synthetic molecules that have led to FDA-approved drugs.[2] Its synthetic tractability and the ability to introduce a wide variety of substituents at multiple positions on the ring have allowed for the development of a vast library of derivatives with a broad spectrum of pharmacological activities.[1][3] These activities range from anti-inflammatory and anticancer to antimicrobial and antiviral, making the 2-thiohydantoin core a subject of intense research and drug development.[2][4]

This guide provides an in-depth exploration of the primary mechanisms of action through which 2-thiohydantoin derivatives exert their biological effects. We will delve into the molecular targets and signaling pathways modulated by these compounds, supported by experimental evidence, and provide methodologies for their investigation.

Part 1: Anti-inflammatory Mechanisms of Action

A significant body of research has focused on the anti-inflammatory properties of 2-thiohydantoin derivatives.[2] The mechanism is often multi-faceted, involving the inhibition of key inflammatory enzymes and the suppression of pro-inflammatory signaling cascades.

Inhibition of Cyclooxygenase-2 (COX-2)

One of the primary mechanisms underlying the anti-inflammatory effects of certain 2-thiohydantoin derivatives is the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2] COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.

Molecular docking studies have suggested that specific 1,3-disubstituted-2-thiohydantoin derivatives can fit into the binding pocket of the COX-2 enzyme, demonstrating significant binding affinity.[2] This interaction is believed to be the basis for their inhibitory effect on prostaglandin production. The causality here is direct: by blocking the active site of COX-2, these derivatives prevent the synthesis of prostaglandins, thereby reducing inflammation.

Modulation of Nitric Oxide (NO) Production and Pro-inflammatory Cytokines

Many 2-thiohydantoin derivatives have been shown to reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages.[2] While NO has important physiological roles, its overproduction during inflammation can lead to tissue damage. The reduction in NO production by these compounds is a key indicator of their anti-inflammatory potential.

Furthermore, these derivatives can significantly downregulate the expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[2] This suggests that their mechanism of action extends to modulating the signaling pathways that control the transcription of these inflammatory mediators, such as the NF-κB pathway.

Experimental Workflow: Assessing Anti-inflammatory Activity

Caption: Workflow for evaluating the anti-inflammatory properties of 2-thiohydantoin derivatives.

Protocol: Nitric Oxide Production Assay (Griess Assay)

-

Cell Culture: Plate RAW264.7 murine macrophages in a 96-well plate and incubate overnight.

-

Treatment: Pre-treat the cells with various concentrations of the 2-thiohydantoin derivative for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to the wells and incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, an indicator of NO production.

-

Data Analysis: Compare the absorbance of treated cells to untreated controls to determine the percentage of NO production inhibition.

Part 2: Anticancer Mechanisms of Action

The 2-thiohydantoin scaffold is a key feature in several anticancer agents, including the FDA-approved drug Enzalutamide for prostate cancer.[2] The anticancer mechanisms of these derivatives are diverse, targeting key proteins involved in cancer cell proliferation, survival, and signaling.

Androgen Receptor (AR) Inhibition

Certain 2-thiohydantoin derivatives function as potent antagonists of the androgen receptor (AR).[3] In prostate cancer, the AR is a critical driver of tumor growth. These derivatives bind to the AR, preventing its activation by androgens and subsequent translocation to the nucleus, thereby inhibiting the transcription of genes necessary for cancer cell growth.

Kinase Inhibition: Targeting AKT1 and CDK2

Recent studies have identified specific 2-thiohydantoin derivatives that exhibit inhibitory activity against key kinases involved in cancer progression, namely AKT1 and CDK2.[5]

-

AKT1 Inhibition: AKT1 is a central node in the PI3K/AKT signaling pathway, which is frequently hyperactivated in cancer and promotes cell survival and proliferation. Molecular docking and dynamics studies have shown that certain derivatives can bind to the active site of AKT1 with high affinity.[5] By inhibiting AKT1, these compounds can induce apoptosis and suppress tumor growth.

-

CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of the cell cycle. Its dysregulation is common in many cancers, leading to uncontrolled cell division. Inhibition of CDK2 by 2-thiohydantoin derivatives can lead to cell cycle arrest, typically in the S phase, preventing cancer cell proliferation.[5]

DNA Topoisomerase I (Top1) Inhibition

A library of 5-biarylidene-thiohydantoins has been shown to inhibit human DNA topoisomerase I (Top1).[3] Top1 is an enzyme that relaxes supercoiled DNA, a process essential for DNA replication and transcription. These derivatives stabilize the Top1-DNA cleavage complex, leading to DNA damage and ultimately triggering apoptosis in cancer cells.[3]

Signaling Pathway: PI3K/AKT Inhibition by 2-Thiohydantoin Derivatives

Caption: Inhibition of the PI3K/AKT signaling pathway by 2-thiohydantoin derivatives.

| Derivative Class | Target | Effect | IC50 / Ki |

| N-(4-oxo-5-(2-oxo... | AKT1 | Anticancer | IC50: 2.448 µM |

| N-(4-oxo-5-(2-oxo... | CDK2 | Anticancer | Binding Affinity: -9.6 kcal/mol |

| 5-biarylidene-thiohydantoins | Topoisomerase I | Anticancer | Not specified |

| 1,3-disubstituted-2-thiohydantoins | COX-2 | Anti-inflammatory | IC50: 197.68 µg/mL (Compound 7) |

Part 3: Antimicrobial and Other Biological Activities

Antibacterial and Antifungal Activity

Derivatives of 2-thiohydantoin have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][6] The precise mechanisms are still under investigation but are thought to involve the disruption of essential cellular processes in the microbes. For instance, some derivatives have shown low cytotoxicity against human cells, indicating a potential for selective toxicity towards pathogens.[3]

NADPH Oxidase (NOX) Inhibition

Certain benzylidene thiohydantoin derivatives have been designed as inhibitors of NADPH oxidase (NOX) enzymes, specifically NOX1 and NOX4.[3][6] These enzymes are involved in the production of reactive oxygen species (ROS). While ROS are important for signaling, their overproduction can lead to oxidative stress and cellular damage, which is implicated in various diseases. The inhibition of NOX enzymes by these compounds highlights another therapeutic avenue for 2-thiohydantoin derivatives.

Conclusion

The this compound (2-thiohydantoin) scaffold is a cornerstone in the development of new therapeutic agents. Its derivatives exhibit a remarkable diversity of biological activities by interacting with a wide array of molecular targets. From the inhibition of key enzymes in inflammation and cancer to the modulation of critical signaling pathways, the versatility of this chemical structure continues to provide a fertile ground for drug discovery. The ongoing research into the nuanced mechanisms of action of novel 2-thiohydantoin derivatives promises to yield even more potent and selective therapeutic candidates in the future.

References

-

Al-Warhi, T., Rizvi, S. U. F., Al-Soliemy, A. M., Al-Ghamdi, S. S., Al-Zahrani, A. A., Al-Otaibi, A. M., ... & Ishtikhar, M. (2022). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. Molecules, 27(19), 6529. [Link]

-

El-Faham, A., Al-Othman, Z. A., & El-Sayed, W. A. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 200-218. [Link]

-

BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

-

Nuvisan. (n.d.). Tailored mode-of-action assays to enhance your drug discovery process. [Link]

-

MySkinRecipes. (n.d.). 2-Thiohydantoin. [Link]

-

Elhady, H. A. (2020). Synthesis, Reactions and Applications of 2-Thiohydantoin. Acta Poloniae Pharmaceutica-Drug Research, 76(6), 971-986. [Link]

-

Arkin, M. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation [Video]. YouTube. [Link]

-

Shin, D. Y., & Lee, J. Y. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European journal of medicinal chemistry, 164, 575-594. [Link]

-

Al-Shawi, A. A. A., El-Arabey, A. A., Mutlaq, D. Z., Eltayb, W. A., Iriti, M., & Abdalla, M. (2023). Study on Molecular Anti-tumor Mechanism of 2-Thiohydantoin Derivative based on Molecular Docking and Bioinformatic Analyses. Current Topics in Medicinal Chemistry, 23(6), 440-452. [Link]

-

Girke, T. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. ACS chemical biology, 11(11), 3144-3151. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 200-218. [Link]

-

Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. [Link]

-

Gali, A. (2018). Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one derivatives (part II). Al-Mustansiriyah Journal of Science, 29(1), 79-86. [Link]

-

Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. [Link]

-

Wang, Y., Zhang, Y., Chen, J., Li, Y., & Li, J. (2020). Synthesis and Biological Activities of Oxazolidinone Derivatives Containing Heterocyclic Sulfonates/Sulfonamides. Chinese Journal of Pharmaceuticals, 51(8), 665-671. [Link]

-

Kim, S. E., Lee, J. H., Kim, J. H., & Lee, J. Y. (2014). 1-Acetyl-5-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1279. [Link]

-

Gali, A. M. (2018). Synthesis and Biological Evaluation of some new 2- Thioxoimidazolidin- 4-one Derivatives (part II). Al-Mustansiriyah Journal of Science, 29(1), 79-86. [Link]

-

Al-Mathkhury, H. J. F., Al-Dahmoshi, H. O. M., & Al-Saryi, N. A. A. (2022). Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations. BioMed Research International, 2022, 5898859. [Link]

-

Abdel-Monem, M. I., El-Gazzar, A. R. B. A., & El-Zanfaly, E. S. (2012). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules, 17(7), 7708-7721. [Link]

-

Asif, M. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Chemistry, 4(1), 1-13. [Link]

-

Ashton, T. D., Padmanabhan, P., & Scammells, P. J. (2015). Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin. Journal of medicinal chemistry, 58(1), 133-144. [Link]

-

Jin, Y., Abbasov, M. E., & Lin, H. (2025). Antibiotic target discovery by integrated phenotypic and activity-based profiling of electrophilic fragments. Cell chemical biology, 32(3), 241-253.e9. [Link]

-

Worley, S. D., & Chen, Y. (2009). Mechanism of formation of biocidal imidazolidin-4-one derivatives: an Ab initio density-functional theory study. The journal of physical chemistry. A, 113(29), 8349-8356. [Link]

-

Al-Otaibi, A. A., Al-Zahrani, A. A., Al-Ghamdi, S. S., Al-Soliemy, A. M., Al-Warhi, T., Rizvi, S. U. F., ... & Ishtikhar, M. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Scientific reports, 14(1), 1-14. [Link]

-

Jin, Y., Abbasov, M. E., & Lin, H. (2025). Antibiotic target discovery by integrated phenotypic and activity-based profiling of electrophilic fragments. Cell chemical biology, 32(3), 241-253.e9. [Link]

-

Guo, C., Linton, A., Jalaie, M., Kephart, S., Ornelas, M., Pairish, M., ... & Xie, Z. (2013). Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. Bioorganic & medicinal chemistry letters, 23(11), 3358-3363. [Link]

Sources

The Renaissance of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel 5-Arylidene-2-thioxoimidazolidin-4-one Analogues

Abstract

The 2-thioxoimidazolidin-4-one core, a sulfur analogue of hydantoin, represents a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides an in-depth exploration into the design, synthesis, and evaluation of 5-arylidene-2-thioxoimidazolidin-4-one analogues, a class of compounds that continues to yield promising candidates in the landscape of modern drug discovery. We will dissect the strategic rationale behind their synthesis, provide a robust experimental framework, and delve into the nuanced structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their own research endeavors.

The 2-Thioxoimidazolidin-4-one Core: A Privileged Heterocycle

The 2-thioxoimidazolidin-4-one, also known as 2-thiohydantoin, is a five-membered heterocyclic ring that has garnered significant attention in pharmaceutical chemistry.[3] Its structural features, including hydrogen bond donors and acceptors, and multiple sites for substitution, make it an ideal scaffold for the synthesis of diverse compound libraries.[4][5] The replacement of a carbonyl group in the hydantoin ring with a thiocarbonyl group enhances the lipophilicity of the molecule, which can facilitate stronger hydrophobic interactions with biological targets.[6][7]

Derivatives of this core have been extensively studied and have shown a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[3][6][8] A notable example of a thiohydantoin derivative that has reached clinical success is Enzalutamide, a potent androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer.[1][2] This underscores the therapeutic relevance and potential of this heterocyclic system.

The introduction of a 5-arylidene moiety via Knoevenagel condensation is a key synthetic strategy to generate novel analogues with diverse biological profiles. This modification allows for the exploration of various aromatic and heteroaromatic substitutions, providing a powerful tool for modulating the compound's electronic and steric properties to optimize its interaction with specific biological targets.[2][9]

Synthetic Strategies: The Knoevenagel Condensation as a Workhorse Reaction

The synthesis of 5-arylidene-2-thioxoimidazolidin-4-one analogues is most commonly and efficiently achieved through the Knoevenagel condensation.[10][11] This reaction involves the nucleophilic addition of an active hydrogen compound, in this case, 2-thioxoimidazolidin-4-one (2-thiohydantoin), to the carbonyl group of an aromatic aldehyde, followed by a dehydration step to yield the α,β-unsaturated product.[10]

The choice of catalyst and solvent system is crucial for optimizing the reaction yield and purity. While various basic catalysts can be employed, weakly basic amines such as piperidine or β-alanine are often preferred to avoid self-condensation of the aldehyde.[10][12] The reaction is typically carried out in a protic solvent like ethanol or acetic acid, which facilitates both the condensation and the subsequent dehydration.[12][13]

Diagram of the General Synthetic Workflow

Caption: General workflow for the synthesis of 5-arylidene-2-thioxoimidazolidin-4-one analogues.

Detailed Experimental Protocol: Synthesis of a Representative Analogue

This protocol describes the synthesis of a generic 5-arylidene-2-thioxoimidazolidin-4-one derivative.

Materials:

-

2-Thioxoimidazolidin-4-one (1 equivalent)

-

Substituted Aromatic Aldehyde (1 equivalent)

-

β-alanine (catalytic amount)

-

Glacial Acetic Acid

Procedure:

-

A mixture of 2-thioxoimidazolidin-4-one (1.0 eq), the desired aromatic aldehyde (1.0 eq), and a catalytic amount of β-alanine is suspended in glacial acetic acid.[12]

-

The reaction mixture is heated to reflux with constant stirring for a duration of 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is then poured into ice-cold water, leading to the precipitation of the crude product.

-

The precipitate is collected by vacuum filtration, washed thoroughly with water to remove any residual acetic acid and catalyst, and then dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 5-arylidene-2-thioxoimidazolidin-4-one analogue.[13]

Self-Validation: The purity and identity of the synthesized compound should be confirmed by standard analytical techniques, including melting point determination, Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The characteristic ¹H NMR signal for the exocyclic methine proton typically appears as a singlet in the range of 7.7-7.9 ppm.[14]

Biological Evaluation and Structure-Activity Relationships (SAR)

The diverse biological activities of 5-arylidene-2-thioxoimidazolidin-4-one analogues make them attractive candidates for drug discovery programs. A significant body of research has focused on their potential as anticancer and antimicrobial agents.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of these compounds against various cancer cell lines.[3][8][15] The mechanism of action often involves the induction of apoptosis, a form of programmed cell death that is a key target in cancer therapy.[8] Some derivatives have been shown to arrest the cell cycle at different phases, such as the G2/M phase, thereby inhibiting cancer cell proliferation.[8]

Table 1: Representative Anticancer Activity of 5-Arylidene-2-thioxoimidazolidin-4-one Analogues

| Compound ID | Arylidene Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | 4-Bromophenyl | HepG2 (Liver) | 0.18 | [8] |

| 2 | Not Specified | HepG2 (Liver) | 0.017 | [8] |

| 3 | Not Specified | MCF-7 (Breast) | 3.98 (µg/mL) | [3] |

| 4 | Not Specified | HepG2 (Liver) | 2.33 (µg/mL) | [3] |

| 5 | Not Specified | MCF-7 (Breast) | 40 (µg/mL) after 48h | [15] |

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

-

Substitution on the Arylidene Ring: The nature and position of substituents on the aromatic ring play a critical role in determining the anticancer potency. Electron-withdrawing groups, such as halogens (e.g., bromine, chlorine) or trifluoromethyl groups, often enhance cytotoxic activity.[12]

-

Lipophilicity: The thioxo group at the C2 position contributes to the overall lipophilicity of the molecule, which can influence its ability to cross cell membranes and interact with intracellular targets.[6]

-

Planarity and Conformation: The planarity of the molecule, influenced by the arylidene group, can affect its ability to intercalate with DNA or bind to the active sites of enzymes.

Diagram of a Potential Anticancer Mechanism

Caption: A simplified diagram illustrating a potential anticancer mechanism of action.

Antimicrobial Activity

The 5-arylidene-2-thioxoimidazolidin-4-one scaffold has also been explored for its antimicrobial properties, with some analogues demonstrating significant activity against a range of bacterial and fungal pathogens.[13][16] The closely related rhodanine derivatives have also shown promising antibacterial activity, particularly against Gram-positive bacteria.[17][18]

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

-

Aromatic Substituents: The presence of specific substituents on the arylidene ring can significantly impact antimicrobial efficacy. For instance, hydroxyl-substituted benzylidene moieties have been shown to confer potent antibacterial activity.[13]

-

Gram-Positive vs. Gram-Negative Activity: Many derivatives exhibit selective activity against Gram-positive bacteria, suggesting a mechanism of action that may involve disruption of the cell wall or membrane, which differs structurally between Gram-positive and Gram-negative bacteria.[16]

Future Directions and Conclusion

The 5-arylidene-2-thioxoimidazolidin-4-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility via the robust Knoevenagel condensation allows for the rapid generation of diverse chemical libraries for high-throughput screening. Future research in this area will likely focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets of the most potent analogues to enable rational drug design and optimization.

-

Expansion of Chemical Diversity: Exploring a wider range of aromatic and heteroaromatic aldehydes to probe new areas of chemical space.

-

In Vivo Efficacy and Pharmacokinetic Studies: Translating the promising in vitro activity of lead compounds into in vivo models to assess their therapeutic potential and drug-like properties.[9][19]

References

-

Mezoughi, A. B., & Al-Humaidi, J. Y. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 196-220. [Link]

-

Nafie, M. S., Khodair, A. I., Hassan, H. A. Y., Abd El-Fadeal, N. M., Bogari, H. A., Elhady, S. S., & Ahmed, S. A. (2022). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. Molecules, 27(19), 6649. [Link]

-

Holyoake, J., et al. (2013). Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin. Journal of Medicinal Chemistry, 56(23), 9887–9901. [Link]

-

Holyoake, J., et al. (2013). Exploration of a series of 5-arylidene-2-thioxoimidazolidin-4-ones as inhibitors of the cytolytic protein perforin. Journal of Medicinal Chemistry, 56(23), 9887-9901. [Link]

-

Gomha, S. M., et al. (2018). Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. Chemistry Central Journal, 12(1), 57. [Link]

-

Szymańska, E., et al. (2017). Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids. Medicinal Chemistry Research, 26(6), 1316–1324. [Link]

-

Mezoughi, A. B. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 196-220. [Link]

-

Holyoake, J., et al. (2013). Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin. Journal of Medicinal Chemistry, 56(23), 9887–9901. [Link]

-

Abdel-Wahab, B. F., et al. (2022). Selected 2-thioxoimidazolidin-4-one analogues with potent anti-inflammatory activity. Scientific Reports, 12(1), 12345. [Link]

-

Szymańska, E., et al. (2020). Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids. Part II. Saudi Pharmaceutical Journal, 28(5), 583-593. [Link]

-

Holyoake, J., et al. (2013). Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin. Journal of Medicinal Chemistry, 56(23), 9887–9901. [Link]

-

Szymańska, E., et al. (2017). Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids. Medicinal Chemistry Research, 26(6), 1316-1324. [Link]

-

Arora, N., Devi, V., & Monga, V. (2020). Antibacterial properties of new 5-substituted derivatives of rhodanine-3-propanoic acid. Pharmaspire, 12(3), 6-10. [Link]

-

Al-Ostoot, F. H., et al. (2021). The Effect of 2-Thioxo Imidazolidin-4-Ones (2-Thiohydantion) on Anticancer Activity: An in Vitro Study. Journal of Pharmaceutical Research International, 33(47B), 332-339. [Link]

-

Mostafa, A. A., et al. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. International Journal of Pharmacology, 12(3), 290-303. [Link]

-

Kamal, A., et al. (2025). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Mini-Reviews in Medicinal Chemistry, 25(9), 693-726. [Link]

-

Lee, J., & Lim, D. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 569-583. [Link]

-

El-Sayed, W. A., & El-Essawy, F. A. (2020). Synthesis, Reactions and Applications of 2-Thiohydantoin. Acta Poloniae Pharmaceutica - Drug Research, 77(1), 3-15. [Link]

-

Szymańska, E., et al. (2020). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. Molecules, 25(11), 2536. [Link]

-

Nafie, M. S., et al. (2022). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. Molecules, 27(19), 6649. [Link]

-

Elhady, S. S., et al. (2022). Synthesis of 2-thioxoimidazolidin-4-one derivatives (2–8). Reagents and... ResearchGate. [Link]

-

Al-Amiery, A. A., et al. (2021). Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities. Egyptian Journal of Chemistry, 64(6), 2833-2845. [Link]

-

Bazin, M. A., et al. (2018). Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-one and (5Z) 2-Amino-5-arylidene-1,3-thiazol-4(5H)-one as New Inhibitors of Protein Kinase DYRK1A. Molecules, 23(11), 2977. [Link]

-

Maccari, R., et al. (2014). Structure-activity relationships and molecular modelling of new 5-arylidene-4-thiazolidinone derivatives as aldose reductase inhibitors and potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 81, 1-14. [Link]

-

de Oliveira, R. B., et al. (2012). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 17(12), 14619-14631. [Link]

-

Ottanà, R., et al. (2005). 5-Arylidene-2-imino-4-thiazolidinones: design and synthesis of novel anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 13(13), 4243-4252. [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. [Link]

-

Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. [Link]

-

Gouveia, F. L., et al. (2009). Synthesis, antimicrobial and cytotoxic activities of some 5-arylidene-4-thioxo-thiazolidine-2-ones. European Journal of Medicinal Chemistry, 44(5), 2038-2043. [Link]

-

Maccari, R., et al. (2005). Structure-activity relationships and molecular modelling of 5-arylidene-2,4-thiazolidinediones active as aldose reductase inhibitors. Bioorganic & Medicinal Chemistry, 13(8), 2809-2823. [Link]

-

Maccari, R., et al. (2023). Designed multiple ligands for the treatment of type 2 diabetes mellitus and its complications. European Journal of Medicinal Chemistry, 252, 115270. [Link]

-

Jones, G. (2004). The Knoevenagel Condensation. Organic Reactions, 1-79. [Link]

-

Borysiuk, O., et al. (2025). SYNTHESIS AND BIOLOGICAL ACTIVITY OF 2-ARYLIDENE-5,6-DIHYDROIMIDAZO[2,1-b] THIAZOLES AND 6,7-DIHYDRO-5H-[1][9]THIAZOLO[3,2-a]PYRIMIDINES. ScienceRise: Pharmaceutical Science, (5 (57)), 29-37. [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. jchemrev.com [jchemrev.com]

- 3. Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 11. purechemistry.org [purechemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. One moment, please... [isfcppharmaspire.com]

- 14. arpi.unipi.it [arpi.unipi.it]

- 15. researchgate.net [researchgate.net]

- 16. Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Exploration of a series of 5-arylidene-2-thioxoimidazolidin-4-ones as inhibitors of the cytolytic protein perforin - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the structure-activity relationship (SAR) of imidazolidinone derivatives

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Imidazolidinone Derivatives

Abstract